REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:3])[CH3:2]>CO.[Pd]>[C:1]([NH:4][C:5]1[CH:14]=[C:13]([NH2:15])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:3])[CH3:2]
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Name
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|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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195 mg
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Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CUSTOM
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Details
|
the mixture was evaporated
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Type
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CUSTOM
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Details
|
The resulting crude solid was recrystallized with CHCl3-MeOH-hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC1=C(C(=O)OC)C=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |